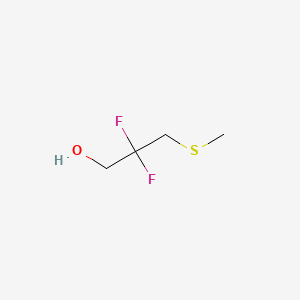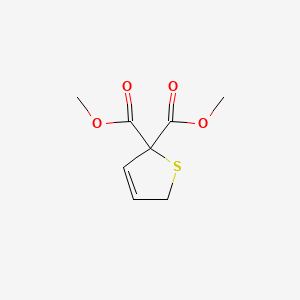
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate (DTDDC) is a compound that has been studied for its potential applications in various scientific fields. It is a sulfur-containing heterocyclic compound that has been found to possess a wide range of biological and pharmacological activities. DTDDC has been studied for its potential as an anti-inflammatory agent, an antioxidant, an antifungal, and an antiviral agent. In addition, it has been investigated for its possible use in the treatment of certain cancers, as well as for its role in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been studied for its potential applications in various scientific fields. It has been investigated for its potential use in the treatment of certain cancers, as well as for its role in the regulation of gene expression. In addition, researchers have explored its potential as an anti-inflammatory agent, an antioxidant, an antifungal, and an antiviral agent. 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has also been studied for its possible use in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.
Wirkmechanismus
The exact mechanism of action of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is not yet fully understood. However, it is believed to act as a potent antioxidant, scavenging reactive oxygen species and preventing cellular damage. It is also thought to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to reduce the expression of certain genes involved in tumorigenesis, suggesting its potential use in the treatment of certain cancers.
Biochemical and Physiological Effects
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In addition, it has been found to possess antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Furthermore, 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has been found to reduce the expression of certain genes involved in tumorigenesis, suggesting its potential use in the treatment of certain cancers.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for research purposes. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in some experiments. Furthermore, its reactivity can be affected by the presence of certain other compounds, making it necessary to use appropriate controls in experiments.
Zukünftige Richtungen
The potential applications of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate are far-reaching, and there are many possible future directions for research. These include further investigation into its potential use in the treatment of certain cancers and other diseases, as well as its potential role in the regulation of gene expression. In addition, further research could be conducted into its potential as an anti-inflammatory and antioxidant agent, as well as its potential as an antiviral and antifungal agent. Finally, further research could be conducted into its potential use in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.
Synthesemethoden
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is synthesized by the reaction of 2,2-dimethyl-5-hydroxytetrahydrothiophene-2,2-dicarboxylic acid (DHTDC) with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0°C. The reaction yields a white solid product, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
dimethyl 2H-thiophene-5,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNNCXKMLPBWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C=CCS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

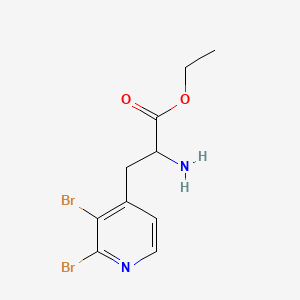
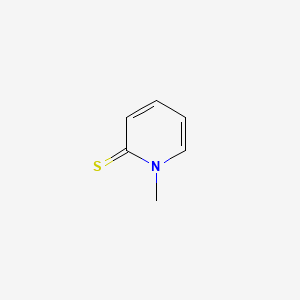

![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)
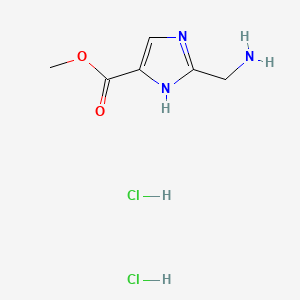
![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)
![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

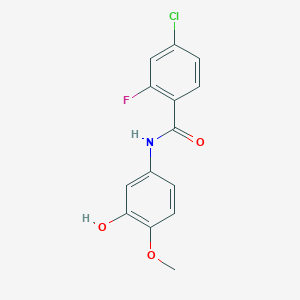
![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
